![molecular formula C18H15ClF3N3S2 B2856488 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine CAS No. 1022256-84-3](/img/structure/B2856488.png)
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine
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Description
The compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth .
Synthesis Analysis
The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system . This was followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Chemical Reactions Analysis
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . An advanced analogue of this series was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3S2/c1-10-17(2,3)25-16(26-10)24-12-4-6-13(7-5-12)27-15-14(19)8-11(9-23-15)18(20,21)22/h4-9H,1H2,2-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJXHAUIZZZEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine |
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